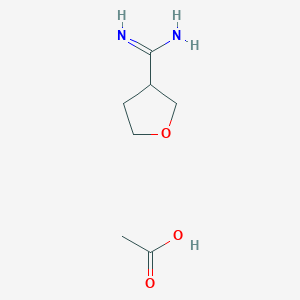

Tetrahydro-3-furancarboximidamide acetate

Description

Contextualization within the Broader Field of Amidine and Amidoxime Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(=NR)NR₂, making them imine derivatives of amides. wikipedia.org They are among the strongest organic bases, a property stemming from the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org This high basicity and ability to form multiple hydrogen bonds are key to their role in medicinal chemistry, allowing for strong interactions with biological targets like proteins and nucleic acids. nih.gov

The amidine moiety is a crucial pharmacophore found in numerous biologically active compounds with a wide range of therapeutic effects, including antimicrobial, antiviral, antifungal, and antiparasitic activities. nih.govmdpi.com They are considered privileged structures in drug discovery, meaning they are molecular frameworks that are able to bind to multiple biological targets. nih.gov

Amidoximes, which are N-hydroxy amidines, often serve as prodrugs for amidines. mdpi.comnih.gov This strategy can be employed to improve the bioavailability and oral absorption of the active amidine compound. mdpi.com The study of both amidines and amidoximes is a vibrant area of research, with continuous development of new synthetic methods and exploration of their therapeutic potential. semanticscholar.orgsemanticscholar.org

Historical Perspectives on the Development of Related Amidic Scaffolds in Medicinal Chemistry Research

The exploration of amidine-containing molecules in medicinal chemistry has a rich history. Early research recognized the ability of the cationic amidine group to mimic the guanidinium (B1211019) group of arginine, enabling it to interact with biological receptors. This led to the development of numerous drugs. For instance, pentamidine, an aromatic diamidine, has been used for decades to treat protozoal infections like trypanosomiasis and leishmaniasis.

The development of "privileged scaffolds" is a key concept in modern medicinal chemistry, where certain molecular frameworks are found to be versatile binders to a variety of protein targets. nih.gov Amide and amidine functionalities are frequently incorporated into these scaffolds due to their unique electronic and steric properties, which facilitate interactions with biological macromolecules. nih.govresearchgate.net Over the years, synthetic chemists have developed a diverse toolbox of reactions to create complex molecules containing the amidine group, further expanding their application in drug discovery. semanticscholar.orgresearchgate.net The continuous evolution of synthetic methodologies has enabled the fine-tuning of the pharmacological profiles of amidine-containing drug candidates.

Research Significance and Potential Applications in Contemporary Chemical Biology

The significance of Tetrahydro-3-furancarboximidamide acetate (B1210297) in contemporary chemical biology lies in the combination of its two core structural motifs: the tetrahydrofuran (B95107) ring and the carboximidamide group. The tetrahydrofuran ring is a common structural unit in a vast number of natural products, many of which exhibit interesting biological activities. mdpi.com This includes compounds with potential as antibiotics and anticancer drugs. mdpi.com

The amidine functional group is a key component in many enzyme inhibitors and receptor ligands due to its ability to form strong hydrogen bonds and electrostatic interactions. nih.gov In the context of chemical biology, molecules containing amidine groups are used as probes to study biological processes and as starting points for the development of new therapeutic agents. Given these properties, Tetrahydro-3-furancarboximidamide acetate is a valuable tool for researchers exploring new therapeutic targets. Its potential applications could span a range of areas where amidine-containing compounds have shown promise, including the development of novel antimicrobial agents to combat drug-resistant pathogens and the design of enzyme inhibitors for various disease targets. nih.govmdpi.com

Overview of Structural Features and Their Implications for Research Trajectories

The carboximidamide group, as previously discussed, is a strong base and a versatile hydrogen bond donor and acceptor. wikipedia.org Its positive charge at physiological pH allows for strong electrostatic interactions with negatively charged residues in protein binding pockets or with the phosphate (B84403) backbone of DNA. nih.gov The acetate counter-ion serves to neutralize the positive charge of the protonated amidine group, forming a stable salt.

The combination of the flexible, polar tetrahydrofuran ring with the rigid, charged amidine group creates a unique three-dimensional structure with specific steric and electronic properties. Research trajectories for this compound would likely involve its use in screening libraries for new drug leads, its incorporation into larger, more complex molecules to probe biological systems, and structure-activity relationship (SAR) studies to optimize its binding to specific targets.

Properties

IUPAC Name |

acetic acid;oxolane-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.C2H4O2/c6-5(7)4-1-2-8-3-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDSDTIQXYIJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1COCC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2191401-22-4 | |

| Record name | 3-Furancarboximidamide, tetrahydro-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2191401-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Tetrahydro 3 Furancarboximidamide Acetate and Its Analogues

Elucidation of Optimal Synthetic Pathways for Tetrahydro-3-furancarboximidamide Acetate (B1210297)

The construction of Tetrahydro-3-furancarboximidamide acetate can be approached through several strategic disconnections, primarily involving the formation of the amidine group on a pre-existing tetrahydrofuran (B95107) scaffold. Key precursors include tetrahydrofuran-3-carbonitrile (B82004) and tetrahydrofuran-3-carboxylic acid.

Investigation of Multi-component Reaction Strategies for Amidine Formation

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer a powerful and efficient route to complex molecules like amidines. openaccesspub.org These strategies are prized for their atom economy and ability to rapidly generate structural diversity. chemrxiv.org

Several MCR strategies are applicable to the synthesis of amidine frameworks. A notable metal-free, three-component approach involves the reaction of an azide, a ketone, and an amine. chemrxiv.org In a relevant example, enamines formed in situ from cyclic ketones and secondary amines react with azides to produce substituted amidines. nih.gov The proposed mechanism involves the formation of an enamine, which then undergoes a 1,3-dipolar cycloaddition with the azide, followed by the elimination of nitrogen gas to yield the final amidine product. nih.gov Another strategy involves a copper-catalyzed MCR of sulfonyl azides, terminal alkynes, and various amines, which proceeds through ketenimine intermediates to form a wide array of amidine-containing products. researchgate.net

For the synthesis of Tetrahydro-3-furancarboximidamide analogues, a hypothetical MCR could involve a suitably functionalized tetrahydrofuran derivative as one of the components, coupled with an amine and a third reactant to construct the amidine moiety in a one-pot process.

Table 1: Comparison of Selected Multi-Component Reaction (MCR) Strategies for Amidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Scope & Characteristics | Reference |

| Enamine-Azide Coupling | Ketone, Secondary Amine, Azide | Catalyst-free, 60°C, DMF | Forms substituted amidines. The reaction is driven by the formation of an enamine intermediate. | nih.gov |

| Alkyne-Azide-Amine Coupling | Terminal Alkyne, Sulfonyl Azide, Amine | Copper-catalyzed, Solid-phase compatible | Highly versatile for creating diverse amidine structures, including peptide modifications. | researchgate.net |

| Azide-Propiolate-Amine Coupling | Arenesulfonyl azide, Methyl propiolate, Secondary cyclic amine | Catalyst-free, Solvent-free, Room Temperature | Environmentally benign with short reaction times, yielding sulfonyl amidines. | openaccesspub.org |

| Ketone-Amine-Azide Coupling | Ketone, Amine, Azide | Metal-free | Highly modular, tolerating a broad scope of aromatic and aliphatic amines and ketones. | chemrxiv.org |

Exploration of Derivatization Routes from Pre-existing Tetrahydrofuran Carboxylic Acids or Nitriles

A more direct and classical approach to this compound involves the derivatization of a precursor molecule that already contains the tetrahydrofuran ring.

From Tetrahydrofuran-3-carbonitrile: The Pinner reaction is a cornerstone method for converting nitriles into amidines. wikipedia.orggoogle.com This two-step process begins with the acid-catalyzed reaction of a nitrile (e.g., tetrahydrofuran-3-carbonitrile) with an alcohol in anhydrous conditions to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.orgsynarchive.com This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com The use of gaseous hydrogen chloride is typical, though this presents challenges on an industrial scale due to its hazardous nature. google.com

The general mechanism proceeds as follows:

Protonation of Nitrile: Anhydrous HCl protonates the nitrile nitrogen, activating the carbon for nucleophilic attack. numberanalytics.com

Nucleophilic Attack: An alcohol molecule attacks the electrophilic carbon. numberanalytics.com

Formation of Pinner Salt: An imino ester hydrochloride salt is formed.

Amination: The Pinner salt reacts with ammonia to displace the alkoxy group, forming the amidine hydrochloride. A final salt exchange step would yield the acetate salt.

Direct conversion of nitriles to amidines can also be achieved. For instance, the addition of amines to nitriles can be promoted by Lewis acids or other catalysts. rsc.org

From Tetrahydrofuran-3-carboxylic Acid: While less direct for forming an unsubstituted amidine, the carboxylic acid precursor is also viable. The synthesis would first involve converting the carboxylic acid to a primary amide (tetrahydrofuran-3-carboxamide). This amide can then be activated, for example with trifluoromethanesulfonic anhydride, to facilitate reaction with an amine to form the desired amidine. researchgate.net The synthesis of the precursor, 3-oxo-tetrahydrofuran, can be achieved by oxidizing 3-hydroxy-tetrahydrofuran. google.com

Development of Green Chemistry Approaches in the Synthesis of Amidic Compounds

The principles of green chemistry, which aim to reduce waste and utilize less hazardous materials, are increasingly being applied to the synthesis of amidines and related compounds. rsc.orgresearchgate.net

Utilization of Environmentally Benign Solvents and Reagents

A significant focus of green chemistry is the replacement of conventional volatile organic solvents (VOCs) like DMF and dichloromethane (B109758) with more sustainable alternatives. rsc.orgresearchgate.net

Bio-based Solvents: Research has highlighted several bio-derived solvents as viable replacements. 2-Methyltetrahydrofuran (2-MeTHF) and Cyrene™ are promising green alternatives for amide synthesis. rsc.orgbohrium.combath.ac.uk

Ethereal Solvents: The synthesis of amidines from lithium amides and nitriles has been successfully demonstrated in sustainable ethereal solvents like 2-MeTHF and cyclopentyl methyl ether (CPME) at room temperature and even under air/moisture, conditions typically avoided in organolithium chemistry. rsc.org

Solvent-Free Reactions: The ideal green approach is to eliminate the solvent entirely, which can be achieved through mechanochemical methods. openaccesspub.org

Mechanochemical and Catalyst-Free Synthetic Protocols

Mechanochemistry: This technique uses mechanical energy, typically from grinding or ball-milling, to induce chemical reactions in the absence of bulk solvents. This approach often leads to faster reaction times and reduced waste. While widely applied to amide synthesis, its application to amidine formation is an emerging area.

Catalyst-Free Synthesis: Several protocols have been developed for amidine synthesis that avoid the need for metal catalysts. A three-component reaction of sulfonyl azides, methyl propiolate, and secondary cyclic amines proceeds smoothly at room temperature under solvent-free and catalyst-free conditions to yield sulfonyl amidines. openaccesspub.org Such methods are highly advantageous due to their operational simplicity and reduced environmental impact. openaccesspub.orgorganic-chemistry.org

Catalytic and Organocatalytic Methodologies for Enhanced Synthesis

Catalysis offers a route to enhanced efficiency, selectivity, and milder reaction conditions. Both metal-based catalysts and metal-free organocatalysts have been employed in the synthesis of amidines and the tetrahydrofuran core.

Catalytic Methods: The direct addition of amines to unactivated nitriles often requires harsh conditions, but catalysts can facilitate this transformation. rsc.org Various Lewis acids and transition metals have been shown to promote amidine synthesis.

Table 2: Selected Catalytic Systems for Amidine Synthesis from Nitriles

| Catalyst System | Precursors | Conditions | Key Features | Reference |

| Zinc(II) Quinaldinate | Nitrile, Cyclic Amine | - | Promotes nucleophilic addition of amine to nitrile. | rsc.org |

| Trimethylaluminum | Benzonitrile, Amine | - | Used to produce anthranilic amidines with kinase inhibitory activity. | researchgate.net |

| Rhodium on Titania (Rh/TiO₂) | Furfural, Acetonitrile | H₂ atmosphere | Used in reductive amination, leading to secondary and tertiary amines with a tetrahydrofuran ring. | researchgate.net |

| Ruthenium on Alumina (Ru/Al₂O₃) | Furoin, NH₃/H₂ | 140°C | Used in reductive amination to produce alcohol-amines from furan-based precursors. | cardiff.ac.uk |

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate reactions, has become a powerful tool in asymmetric synthesis. For the synthesis of chiral analogues of Tetrahydro-3-furancarboximidamide, organocatalysis could be employed to establish the stereocenters on the tetrahydrofuran ring. Various organocatalytic methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans. epa.gov For example, cinchona-alkaloid-based catalysts have been used for asymmetric cycloetherification reactions to form tetrahydrofuran rings with excellent enantioselectivity. organic-chemistry.org While direct organocatalytic synthesis of the amidine group is less common, the principles can be applied to create chiral precursors that are then converted to the final target molecule.

Transition Metal-Catalyzed Amidine Synthesis

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of amidines. Catalysts based on palladium, rhodium, and copper have been extensively studied for their ability to facilitate the addition of amines to nitriles or the coupling of amides with various nitrogen sources.

Palladium-Catalyzed Methodologies: Palladium catalysts are well-known for their versatility in cross-coupling reactions. The synthesis of N-substituted amidines can be achieved through the palladium-catalyzed coupling of arylboronic acids, isocyanides, and anilines under oxidative conditions. While this method is broadly applicable, its adaptation to the tetrahydrofuran scaffold would require the corresponding boronic acid derivative. A more direct approach involves the palladium-catalyzed amination of aryl halides, a reaction that could be conceptually extended to activated tetrahydrofuran derivatives. For instance, a protocol for the palladium-catalyzed synthesis of N-arylamidines from aryltrifluoroborates and cyanamides under microwave irradiation has been reported, suggesting a potential route starting from a suitable tetrahydrofuran precursor.

Rhodium-Catalyzed Approaches: Rhodium catalysts have shown promise in the synthesis of cyclic amidines and other nitrogen-containing heterocycles through various cascade reactions. For example, rhodium(III)-catalyzed cascade cyclization/electrophilic amidation has been utilized to synthesize 3-amidoindoles and 3-amidofurans. This type of transformation, while not directly yielding an amidine, highlights the potential of rhodium catalysis in activating C-H bonds and forming C-N bonds in heterocyclic systems, which could be adapted for the synthesis of Tetrahydro-3-furancarboximidamide analogues.

Copper-Catalyzed Synthesis: Copper-catalyzed methods offer a cost-effective and sustainable alternative for amidine synthesis. An efficient protocol for the preparation of amidines involves the copper-catalyzed nucleophilic addition of amines to nitriles. This reaction typically proceeds in the presence of a copper salt, a base, and a suitable ligand. The direct application of this method to tetrahydro-3-carbonitrile would provide a straightforward route to the desired carboximidamide.

Table 1: Comparison of Transition Metal-Catalyzed Amidine Synthesis Conditions (Hypothetical Application to Tetrahydro-3-furancarboximidamide Synthesis)

| Catalyst System | Starting Material (Tetrahydrofuran derivative) | Amine Source | Typical Conditions | Potential Yield Range |

|---|---|---|---|---|

| Palladium(0)/Ligand | Tetrahydro-3-carbonyl chloride | Primary Amine | Base, Solvent (e.g., Toluene), 80-120 °C | 60-90% |

| Rhodium(III) complex | Tetrahydro-3-carboxylic acid | Amine, Oxidant | Solvent (e.g., DCE), 100-140 °C | 55-85% |

| Copper(I) salt/Ligand | Tetrahydro-3-carbonitrile | Ammonia/Amine | Base (e.g., Cs2CO3), Solvent (e.g., TFE), 100 °C | 70-95% |

Organocatalysis in the Formation of Amidic Bonds

Organocatalysis has emerged as a powerful strategy in modern organic synthesis, offering a metal-free alternative that often provides high levels of stereocontrol and functional group tolerance. The formation of amidic bonds, a key step in the synthesis of amidines, can be effectively promoted by various organocatalysts.

The direct amidation of carboxylic acids is a prominent application of organocatalysis. Chiral Brønsted acids, for instance, have been shown to catalyze the atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents. This approach could be conceptually applied to the synthesis of chiral analogues of this compound from tetrahydro-3-carboxylic acid.

Furthermore, the synthesis of the tetrahydrofuran ring itself can be achieved through organocatalytic methods. For example, an efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis, involving a double Michael addition reaction. This highlights the potential of organocatalysis to construct the heterocyclic core with high stereoselectivity, which can then be further functionalized to the target amidine.

Table 2: Overview of Organocatalytic Strategies for Amide/Amidine Bond Formation

| Catalyst Type | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Chiral Brønsted Acid | Atroposelective amidation | Carboxylic acid, Amine | High enantioselectivity, metal-free |

| Proline derivatives | Aldol/Michael reactions | Aldehydes, Ketones | Formation of functionalized cyclic ethers |

| Thiourea derivatives | Michael addition | α,β-Unsaturated compounds | Activation through hydrogen bonding |

Stereoselective Synthesis of Chiral this compound Enantiomers

The development of stereoselective methods for the synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The synthesis of enantiomerically pure this compound requires the stereocontrolled formation of the chiral tetrahydrofuran ring and the subsequent introduction of the carboximidamide group without racemization.

A key strategy for accessing chiral 3-substituted tetrahydrofurans is through the asymmetric functionalization of prochiral precursors. One potential route involves the asymmetric hydrocyanation of α,β-unsaturated lactones. wikipedia.orgnih.gov This reaction, catalyzed by chiral transition metal complexes, can introduce the nitrile group at the 3-position with high enantioselectivity. The resulting chiral cyanotetrahydrofuran can then be converted to the target amidine.

Alternatively, the stereoselective synthesis of the tetrahydrofuran ring itself can be achieved through various methods, including formal [3+2]-cycloaddition reactions. researchgate.netnih.gov For instance, the reaction of α-silyloxy aldehydes with styrenes mediated by a Lewis acid can produce 3-alkyl-2-aryltetrahydrofuran-4-ols with good stereocontrol. Subsequent functional group manipulation would be required to install the carboximidamide moiety.

Organocatalytic approaches also offer powerful tools for the stereoselective synthesis of substituted tetrahydrofurans. For example, the organocatalytic asymmetric synthesis of highly substituted tetrahydrofurans has been achieved through a double Michael addition strategy, providing products with high enantio- and diasteroselectivities.

Table 3: Potential Strategies for Stereoselective Synthesis

| Strategy | Key Reaction | Chiral Source | Potential Precursor |

|---|---|---|---|

| Asymmetric Hydrocyanation | Rhodium-catalyzed hydrocyanation | Chiral phosphine (B1218219) ligand | α,β-Unsaturated furanone |

| [3+2] Cycloaddition | Lewis acid-mediated cycloaddition | Chiral auxiliary or catalyst | Chiral aldehyde and alkene |

| Organocatalytic Tandem Reaction | Double Michael addition | Chiral amine catalyst | γ-Hydroxy-α,β-unsaturated carbonyl |

Process Intensification and Scalability Studies for Research Applications

For a synthetic methodology to be practically useful, especially for research applications that may require gram-scale quantities, it is crucial to consider its potential for process intensification and scalability. Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. figshare.comacs.org

Continuous flow chemistry is a key technology in process intensification, offering advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. mdpi.comacs.orgnih.gov The synthesis of heterocyclic compounds, including those relevant to pharmaceuticals, has been successfully demonstrated in continuous flow systems. For instance, the synthesis of various heterocycles can be performed in microreactors with reduced reaction times and improved yields. nih.gov

The amidation reaction, a critical step in the synthesis of the target molecule, has been a subject of process intensification studies. figshare.comacs.org Continuous flow reactors have been employed for amidation processes, demonstrating the potential for scalable and efficient production. These systems allow for rapid optimization of reaction conditions and can be readily scaled up by extending the operation time or by using parallel reactors.

The scalability of transition metal-catalyzed reactions is another important consideration. While these reactions are highly efficient, catalyst cost, stability, and removal from the final product can be challenges. The development of robust and recyclable catalysts is an active area of research to address these issues. For research applications, the use of highly active catalysts at low loadings can be a practical approach to minimize cost and contamination.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Research Applications

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small diffusion distances |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes |

| Scalability | Often requires re-optimization | More straightforward "scale-out" or longer run times |

| Process Control | Less precise control over reaction parameters | Precise control of temperature, pressure, and residence time |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Tetrahydro 3 Furancarboximidamide Acetate Derivatives

Systematic Exploration of Substituent Effects on Biological Activity and Molecular Interactions

A systematic exploration of how different chemical groups at various positions on the Tetrahydro-3-furancarboximidamide acetate (B1210297) scaffold could influence its biological activity is a cornerstone of medicinal chemistry. Such studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Furyl Ring Modifications

The tetrahydrofuran (B95107) (furyl) ring is a common motif in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its favorable metabolic stability. Modifications to this ring could profoundly impact the molecule's interaction with biological targets. For instance, the introduction of substituents could alter the ring's conformation and electronics, thereby influencing binding affinity. The stereochemistry of these substituents would also be a critical factor, as different stereoisomers could exhibit vastly different biological activities.

Influence of Amidine Substituents

The carboximidamide (amidine) group is a strong basic group that is often protonated at physiological pH, allowing it to form strong ionic interactions with biological targets. Modifications to the amidine moiety, such as N-alkylation or N-arylation, could modulate its basicity and hydrogen bonding capacity. These changes would, in turn, affect the compound's binding affinity, selectivity, and cell permeability.

Role of the Acetate Counterion in Research Contexts

The acetate counterion is present as a salt of the basic amidine group. In a research context, the nature of the counterion can influence a compound's solid-state properties, such as solubility and stability. While the acetate ion itself is not expected to directly participate in the biological activity of the parent compound, its properties can be critical for formulation and handling in preclinical studies. In drug development, salt-form screening is a routine practice to select the form with the most desirable physicochemical properties.

Conformational Analysis and Its Correlation with Biological Efficacy and Ligand Binding

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. Conformational analysis of Tetrahydro-3-furancarboximidamide acetate and its derivatives would be essential to understand how they interact with their biological targets. The tetrahydrofuran ring can adopt various puckered conformations, and the preferred conformation will be influenced by the nature and position of substituents. Understanding the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key goal of these studies and can guide the design of more potent and selective analogs.

Application of Molecular Hybridization and Bioisosteric Replacement Strategies in Design

Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced or novel activities. For this compound, one could envision hybridizing it with fragments from other known biologically active molecules to improve its properties.

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. For the amidine group, potential bioisosteres could include guanidines or other basic groups. For the tetrahydrofuran ring, other five- or six-membered heterocyclic rings could be explored.

Rational Design Principles for Modulating Selectivity and Potency

Rational drug design relies on an understanding of the structure of the biological target and the mode of binding of a ligand. Should a biological target for this compound be identified, computational methods such as molecular docking and molecular dynamics simulations could be employed to predict how modifications to the molecule would affect its binding. This in-silico approach can prioritize the synthesis of new derivatives that are more likely to have improved activity, thereby accelerating the drug discovery process. Key principles would involve optimizing hydrophobic, hydrogen bonding, and ionic interactions with the target, while also considering factors like metabolic stability and potential off-target effects.

Mechanistic Investigations of Pharmacological and Biological Activities of Tetrahydro 3 Furancarboximidamide Acetate

Research on Antimicrobial and Antiparasitic Actions

Amidine-containing compounds have emerged as a promising class of agents in the fight against microbial and parasitic infections, with research highlighting their diverse mechanisms of action and potential to combat antimicrobial resistance. nih.gov The structural diversity of these compounds allows for modifications that can enhance their pharmacological properties. nih.gov

Studies on Antibacterial Potentials

The amidine moiety is a critical feature in a variety of compounds exhibiting significant antibacterial properties. A comprehensive review of structure-activity relationships has shown that minor structural changes to diarylamidine derivatives can lead to substantial shifts in their antibacterial potency. nih.gov The effectiveness of these compounds is dependent on several factors, including the presence and position of the amidino groups and the nature of the molecular scaffold connecting them. nih.gov

Research into novel antibiotic scaffolds has demonstrated the value of incorporating amidine groups. For instance, new monocyclic β-lactam derivatives featuring substituted-amidine moieties have shown potent in vitro antibacterial activity against a panel of clinically relevant bacterial strains. nih.gov In one study, several of these compounds exhibited higher activity than the established antibiotic aztreonam. nih.gov Another class of compounds, amidinoquinoxaline N-oxides, has demonstrated excellent activity against anaerobic bacteria, with an antimicrobial spectrum similar to that of metronidazole. rsc.org The proposed mechanism for these N-oxides involves bioreductive activation, which correlates with their electron affinity. rsc.org

Table 1: Antibacterial Activity of Selected Amidine-Containing Compounds

| Compound Class | Target Bacteria | Notable Findings |

|---|---|---|

| Amidine-substituted monocyclic β-lactams | Various clinical strains | Higher activity (MIC 0.25-64 µg/mL) compared to aztreonam. nih.gov |

| Diarylamidine derivatives | Various bacteria | Activity is highly dependent on the position of amidino groups and the central bridge structure. nih.gov |

Research into Antifungal Mechanisms

While the precise mechanisms for all antifungal amidines are not fully elucidated, the primary modes of action for many antifungal agents involve disruption of the fungal cell membrane's integrity, inhibition of essential enzymes like those involved in ergosterol synthesis, or interference with cell wall construction. The cationic nature of the amidine group at physiological pH may facilitate interaction with the negatively charged components of the fungal cell membrane, leading to increased permeability and cell death.

In Vitro Antitrypanocidal Activity and Target Engagement Research (relevant to amidoxime/amidine scaffolds)

Aromatic diamidines are a historically significant class of drugs used to treat parasitic infections, particularly Human African Trypanosomiasis (HAT), also known as sleeping sickness. nih.gov Compounds like pentamidine have been used for decades, and newer analogues such as furamidine (DB75) and the aza-diamidine DB829 continue to be developed. nih.govasm.org

The primary mechanism of antitrypanocidal action for diamidines involves their rapid accumulation within the parasite, driven by specific transporters such as the P2 aminopurine transporter. wustl.edunih.govmdpi.com Once inside the trypanosome, these highly fluorescent compounds concentrate in DNA-containing organelles, namely the nucleus and the kinetoplast (the mitochondrial DNA network). nih.govmdpi.com The positively charged amidine groups facilitate binding to the minor groove of AT-rich DNA sequences, which is thought to interfere with DNA replication and transcription, ultimately leading to cell death. mdpi.com

Resistance to diamidines in trypanosomes has been linked to the loss of function of the P2 transporter, which reduces drug uptake. wustl.edumdpi.com The efficacy of these compounds, particularly against the late, central nervous system (CNS) stage of the disease, is also heavily dependent on their pharmacokinetic properties and ability to cross the blood-brain barrier. asm.org

Table 2: Characteristics of Key Antitrypanosomal Diamidines

| Compound | Key Feature | Target/Mechanism |

|---|---|---|

| Pentamidine | First-generation diamidine | Transported by P2 transporter; binds to nuclear and kinetoplast DNA. wustl.edunih.gov |

| Furamidine (DB75) | Potent pentamidine analogue | Accumulates to high concentrations (>15,000-fold over plasma); binds DNA. nih.gov |

Exploration of Antineoplastic and Antiviral Activities in Cell-Based Assays

Cell-based assays are fundamental tools for the initial screening and characterization of novel therapeutic agents. These assays allow for the evaluation of a compound's effect on cellular processes like proliferation, apoptosis, and viral replication in a controlled in vitro environment.

For antineoplastic activity, a common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. researchgate.net This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound, representing its potency in inhibiting cancer cell proliferation. researchgate.netnih.gov Amidine scaffolds have been incorporated into novel compounds with the aim of discovering new anticancer agents. For example, a series of amidine derivatives of the anticancer drug doxifluridine have been synthesized and evaluated for their anti-tumor activity. researchgate.net

In the context of antiviral research, cell-based assays can measure a compound's ability to inhibit viral entry, replication, or release. nih.gov The amidine scaffold has been investigated for its antiviral potential, notably in the development of viral entry inhibitors. mdpi.com Building on the structure of nafamostat, a known protease inhibitor, a series of rigid amidine analogues were designed and tested against host proteases like TMPRSS2, which are crucial for the entry of coronaviruses. While some compounds showed enzyme-level inhibition, others demonstrated activity in cellular assays by inhibiting membrane fusion through different molecular targets. mdpi.com This highlights the potential for amidine-based compounds to act as broad-spectrum antiviral agents by targeting conserved host-based mechanisms. mdpi.com

Modulation of Endogenous Biochemical Pathways by Tetrahydro-3-furancarboximidamide Acetate (B1210297)

The structural similarity of the amidine group to the guanidinium (B1211019) group of L-arginine makes it an ideal scaffold for interacting with enzymes that recognize arginine as a substrate. One of the most significant targets in this regard is Nitric Oxide Synthase (NOS).

Detailed Investigations into Nitric Oxide Synthase (NOS) Modulation by Amidine Scaffolds

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine. There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by iNOS is implicated in various inflammatory conditions, making selective iNOS inhibitors attractive therapeutic targets.

Amidine-containing compounds are well-established as potent inhibitors of NOS. nih.gov They function as competitive inhibitors by binding to the arginine active site. nih.gov Certain amidines, however, act as time-dependent, irreversible inactivators of iNOS. nih.govnorthwestern.edu A detailed mechanism has been elucidated for potent inhibitors like N5-(1-iminoethyl)-L-ornithine (L-NIO) and 1400W. nih.govnih.govnorthwestern.edu This inactivation pathway is unique:

The amidine inhibitor binds to the iNOS active site like the substrate, L-arginine. northwestern.edu

The enzyme proceeds through its catalytic cycle to form a heme-peroxy intermediate. northwestern.edu

Because the amidine group (e.g., a methylamidine) lacks the necessary proton source of arginine's guanidinium group, the heme-peroxy intermediate cannot be properly protonated to form the heme-oxo species required for NO synthesis. nih.govnorthwestern.edu

This stalled intermediate diverts the enzyme's catalytic activity, causing it to act like a heme oxygenase. The enzyme attacks its own heme cofactor, leading to its destruction and the formation of biliverdin IXα and carbon monoxide. nih.govnorthwestern.edu

This process results in the irreversible inactivation of the enzyme without any chemical modification to the inhibitor itself. nih.govnorthwestern.edu However, research has shown that this specific mechanism is not universal to all amidine inhibitors; analogues with different alkyl groups on the amidine moiety may inhibit or inactivate iNOS through other, as-yet-unknown mechanisms. nih.gov

Table 3: Activity of Various Amidine-Based Inhibitors on Inducible Nitric Oxide Synthase (iNOS)

| Inhibitor | Type of Inhibition | Key Mechanistic Finding |

|---|---|---|

| N5-(1-Iminoethyl)-L-ornithine (L-NIO) | Irreversible Inactivator | Causes heme destruction to biliverdin via a heme oxygenase-type mechanism. nih.govnorthwestern.edu |

| N-(3-(Aminomethyl)benzyl)acetamidine (1400W) | Slow, Tight-Binding Irreversible Inactivator | Inactivates iNOS without being modified itself; causes loss of heme cofactor. nih.govnorthwestern.edu |

| L-NIO Analogues (with larger alkyl groups) | Competitive Reversible or Irreversible Inhibitors | Inhibit iNOS, but inactivation (when it occurs) proceeds via a different mechanism than L-NIO, with no heme loss observed. nih.gov |

Enzymatic Inhibition and Activation Profiling

The amidine moiety of Tetrahydro-3-furancarboximidamide acetate is a key structural feature that suggests a potential for enzymatic inhibition. Amidine-containing compounds are known to interact with various enzymes, often acting as inhibitors due to their basic nature and ability to form hydrogen bonds.

One of the most significant targets for amidine derivatives is nitric oxide synthase (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The overexpression of iNOS is associated with inflammatory conditions, making selective iNOS inhibitors valuable therapeutic targets. Research has shown that various amidine-containing molecules can act as potent and selective inhibitors of iNOS. For instance, certain acetamidine derivatives have demonstrated significant inhibitory activity against iNOS with notable selectivity over nNOS. researchgate.netugr.es

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the enzyme's activity by half.

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide 9a | iNOS | 4.6 | >200-fold over nNOS |

| Compound 9b | iNOS | 76.0 | Good iNOS selectivity |

| Aminoguanidine | iNOS | 2.1 | - |

| FR038251 (5-chloro-1,3-dihydro-2H-benzimidazol-2-one) | iNOS | 1.7 | 38-fold over nNOS, 8-fold over eNOS |

| FR191863 (5-chloro-2,4(1H,3H)-quinazolonedione) | iNOS | 1.9 | 53-fold over nNOS, 3-fold over eNOS |

Anti-inflammatory and Immunomodulatory Research Directions

Given the potential for iNOS inhibition, a primary research direction for this compound would be in the field of anti-inflammatory and immunomodulatory activities. The overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of various inflammatory diseases. By inhibiting iNOS, compounds can reduce excessive NO levels and thereby exert anti-inflammatory effects.

Compounds containing furan (B31954) and benzofuran structures have been shown to inhibit the production of inflammatory mediators beyond nitric oxide. nih.gov For instance, some natural furan derivatives have been found to suppress the production of pro-inflammatory cytokines and other inflammatory markers in cellular models. nih.govresearchgate.net The investigation into the effects of this compound on inflammatory pathways, such as the NF-κB and MAPK signaling pathways, would be a logical next step. These pathways are crucial in regulating the expression of a wide range of inflammatory genes.

| Compound/Extract | Model | Effect | IC50 Value for NO Inhibition (µM) |

|---|---|---|---|

| Ailanthoidol (a benzofuran) | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide production | Potent inhibition at 10 µM |

| Compound 5d (benzofuran-piperazine hybrid) | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide generation | 52.23 ± 0.97 |

| Quercetin (a flavonol) | LPS-induced RAW 264.7 cells | Inhibition of NO production | 12.0 ± 0.8 |

| Luteolin (a flavonol) | LPS-induced RAW 264.7 cells | Inhibition of NO production | 7.6 ± 0.3 |

Hypoglycemic Activity Research and Related Metabolic Pathway Interactions

The carboximidamide group is structurally related to the biguanide functional group found in the widely used antidiabetic drug, metformin. This structural similarity suggests that this compound could possess hypoglycemic activity. Guanidine and its derivatives have a long history of being investigated for their blood sugar-lowering effects. nih.govjocpr.comresearchgate.net

The primary mechanism of action for biguanides like metformin involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues. Research into whether this compound can modulate the AMPK pathway would be a critical step in evaluating its potential as a hypoglycemic agent.

Further investigations could also explore interactions with other metabolic pathways involved in glucose homeostasis, such as the insulin signaling pathway and pathways related to lipid metabolism. Given the prevalence of comorbidities in diabetes, understanding the broader metabolic effects of this compound would be essential.

Investigations into Anxiolytic and Antidepressant-like Effects (relevant to amidoxime/amidine scaffolds)

There is growing evidence that compounds containing amidoxime and amidine scaffolds may possess anxiolytic and antidepressant-like properties. These effects are often mediated through interactions with various neurotransmitter systems in the central nervous system.

Preclinical studies using animal models of anxiety, such as the elevated plus-maze, have demonstrated the anxiolytic potential of compounds with amidine-like structures. nih.gov The elevated plus-maze assesses anxiety by measuring the animal's willingness to explore the open, exposed arms of the maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

| Compound | Dose (mg/kg) | Effect in Elevated Plus-Maze |

|---|---|---|

| Agmatine | 20 and 40 | Increased time spent in open arms |

| CL 218,872 | 10-20 | Significantly elevated percentage of time spent on the open arms |

| Tracazolate | 5 | Significantly elevated percentage of time spent on the open arms |

The forced swim test is a common preclinical model used to screen for antidepressant activity. nih.govnih.gov In this test, animals are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant-like effect. Antidepressants that primarily affect serotonergic pathways tend to increase swimming behavior, while those affecting noradrenergic pathways often increase climbing behavior. researchgate.net Investigating the effects of this compound in this model could provide insights into its potential antidepressant properties and its possible mechanism of action.

Computational Chemistry and Advanced Molecular Modeling for Tetrahydro 3 Furancarboximidamide Acetate

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For Tetrahydro-3-furancarboximidamide acetate (B1210297), methods such as Density Functional Theory (DFT) can be employed to model its electronic structure, predict its reactivity, and anticipate its spectroscopic signatures. nih.gov These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the molecule's response to electromagnetic radiation.

Detailed research findings from these theoretical studies can reveal the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting the chemical reactivity of the compound. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov Furthermore, QM calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which are invaluable for the structural confirmation of the synthesized compound. nih.gov

Table 1: Hypothetical Quantum Mechanical Properties of Tetrahydro-3-furancarboximidamide Acetate This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule. |

| Predicted 13C NMR Shift (C=N) | 165 ppm | Hypothetical chemical shift for the carbon atom of the imidamide group. |

| Predicted IR Frequency (N-H stretch) | 3350 cm-1 | Hypothetical vibrational frequency for the N-H bonds in the imidamide group. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Analysis

To investigate the potential of this compound as a therapeutic agent, it is crucial to understand how it interacts with biological targets. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. mdpi.com This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted binding pose over time. nih.gov MD simulations provide a dynamic view of the ligand-receptor complex, revealing conformational changes and the energetic landscape of the binding event. mdpi.com This information is vital for assessing the affinity and specificity of the compound for its target.

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Results for this compound with a Target Protein This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Description |

| Docking Score | -8.2 kcal/mol | A lower score indicates a more favorable binding interaction. |

| Key Interacting Residues | Asp129, Tyr34, Gln78 | Amino acid residues in the binding pocket that form significant interactions with the ligand. |

| Number of Hydrogen Bonds | 3 | Indicates strong polar interactions contributing to binding affinity. |

| RMSD of Ligand (MD) | 1.5 Å | Root Mean Square Deviation of the ligand's atomic positions during the simulation, indicating stability in the binding pocket. |

| Binding Free Energy (MM/PBSA) | -45.3 kcal/mol | A theoretical estimation of the absolute binding free energy. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. By developing these models for analogs of this compound, it is possible to predict the activity and properties of new, unsynthesized compounds. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. danaher.com

These models are built using a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. The quality of a QSAR/QSPR model is assessed by its statistical robustness and its ability to accurately predict the properties of an external set of compounds.

Table 3: Hypothetical QSAR/QSPR Model Statistics for a Series of this compound Analogs This table presents hypothetical data for illustrative purposes.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Q² (Cross-validated R²) | 0.78 | A measure of the predictive power of the model, determined through cross-validation. |

| RMSE (Root Mean Square Error) | 0.35 log units | The standard deviation of the residuals (prediction errors). |

| Applicability Domain | Defined by descriptor ranges | The chemical space in which the model is expected to make reliable predictions. |

De Novo Drug Design Approaches Utilizing Computational Algorithms

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. nih.gov These methods can be either ligand-based, where they generate molecules similar to known active compounds, or structure-based, where they design molecules that are complementary to the binding site of a target protein. nih.gov

Starting with the this compound scaffold, de novo design algorithms can explore vast chemical spaces to suggest novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. nih.gov These algorithms often employ techniques from artificial intelligence and machine learning to generate and evaluate new molecular structures. nih.gov

Table 4: Hypothetical Compounds Generated through De Novo Design Based on the this compound Scaffold This table presents hypothetical data for illustrative purposes.

| Compound ID | Modification | Predicted Affinity (IC₅₀) | Synthetic Accessibility Score |

| DN-001 | Addition of a p-chlorophenyl group | 50 nM | 0.8 |

| DN-002 | Replacement of furan (B31954) with thiophene | 120 nM | 0.7 |

| DN-003 | Bioisosteric replacement of imidamide | 85 nM | 0.9 |

| DN-004 | Introduction of a chiral center | 30 nM | 0.6 |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either ligand-based, searching for molecules with similar features to a known active compound, or structure-based, docking a library of compounds into the target's binding site.

Once initial "hits" are identified, lead optimization strategies are employed to refine their properties. danaher.com This involves making small, targeted chemical modifications to improve potency, reduce off-target effects, and enhance pharmacokinetic properties. preprints.org Computational tools play a crucial role in guiding this process by predicting the impact of these modifications. nih.gov

Table 5: Hypothetical Results from a Virtual Screening Campaign and Subsequent Lead Optimization This table presents hypothetical data for illustrative purposes.

| Phase | Compound ID | Docking Score (kcal/mol) | Predicted ADMET Profile |

| Virtual Screening Hit | VS-H1 | -9.5 | Good absorption, potential for metabolism |

| Lead Optimization 1 | LO-1a | -10.2 | Improved metabolic stability |

| Lead Optimization 2 | LO-1b | -10.8 | Reduced predicted toxicity |

| Optimized Lead | OL-1 | -11.5 | Favorable overall ADMET properties |

Pre Clinical and in Vitro Research Paradigms for Tetrahydro 3 Furancarboximidamide Acetate

Cellular Target Identification and Validation through Biochemical and Genetic Methods

A crucial first step in characterizing a novel bioactive compound is the identification of its molecular target(s) within the cell. For Tetrahydro-3-furancarboximidamide acetate (B1210297), a combination of direct biochemical methods, genetic approaches, and computational inference would be employed.

Direct biochemical approaches often involve affinity-based methods. One such technique is the use of affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates. These captured proteins can then be identified using mass spectrometry. Modifications of this approach, such as using photoaffinity labeling, can create covalent bonds between the compound and its target upon photoactivation, facilitating more robust identification. nih.gov

Genetic interaction mapping is another powerful tool. This can involve high-throughput screening of a library of gene-knockdown or knockout mutants (e.g., using RNAi or CRISPR-Cas9) to identify genes whose absence or silencing confers hypersensitivity or resistance to the compound. nih.gov For instance, if a particular mutant strain is significantly more susceptible to Tetrahydro-3-furancarboximidamide acetate, it suggests that the silenced gene may be involved in a pathway that either detoxifies the compound or runs parallel to the target pathway.

Computational methods can complement these experimental approaches. By comparing the three-dimensional structure of this compound with libraries of known pharmacophores and protein binding sites, potential targets can be predicted. These in silico hits would then require experimental validation.

Table 1: Methodologies for Cellular Target Identification

| Methodology | Description | Potential Application for this compound |

| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates for identification by mass spectrometry. | Identification of specific enzymes or receptors that bind to the furan (B31954) or amidine moieties. |

| Yeast Three-Hybrid System | A modification of the yeast two-hybrid system to identify proteins that bind to a small molecule. | Screening a protein library to find targets of this compound. |

| Genetic Interaction Mapping | Screening of gene knockout or knockdown libraries to identify genes that modify sensitivity to the compound. | Pinpointing pathways affected by the compound and inferring its target. |

| Computational Docking | In silico modeling of the compound's interaction with known protein structures. | Predicting potential binding sites on proteins, which can then be experimentally validated. |

Analysis of Biochemical Pathway Perturbation in Cellular Systems

Once a potential target is identified, the focus shifts to understanding how the compound's interaction with its target perturbs cellular biochemistry. Given the furan structure, a key area of investigation would be its impact on mitochondrial function and cellular metabolism.

Many furan-containing compounds are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. oup.comresearchgate.net These metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity. oup.comresearchgate.net Therefore, an important research avenue would be to investigate whether this compound is a substrate for CYPs and whether its metabolites disrupt mitochondrial energy production or redox balance. oup.com

In the context of antimicrobial research, particularly against kinetoplastids, the amidine group suggests a potential impact on mitochondrial DNA (kinetoplast) organization. The effect of related diamidine compounds on kinetoplast morphology is a known phenomenon and would be a logical starting point for investigating the mechanism of action of this compound in relevant pathogenic models.

Mechanistic Studies on Cellular Uptake, Distribution, and Intracellular Fate in Model Systems

The efficacy of a compound is dependent on its ability to reach its intracellular target. Therefore, studies on cellular uptake, distribution, and metabolism are critical. Furan itself is known to be rapidly absorbed and can pass through biological membranes to enter various organs. nih.gov The tetrahydrofuran (B95107) moiety of the compound may influence its lipophilicity and, consequently, its ability to cross cell membranes.

To study its cellular journey, radiolabeled or fluorescently tagged versions of this compound could be synthesized. These labeled molecules would allow for the visualization and quantification of their uptake, intracellular localization, and any potential accumulation in specific organelles, such as the mitochondria or nucleus.

Furthermore, understanding the metabolic fate of the compound is crucial. Mass spectrometry-based techniques can be used to identify potential metabolites formed within the cell, shedding light on whether the compound is activated to a more potent form or detoxified and eliminated. researchgate.net

Research into Resistance Mechanisms and Strategies for Overcoming Them in Pathogenic Models

The emergence of drug resistance is a major challenge in the treatment of infectious diseases. For a novel antimicrobial candidate, it is imperative to proactively investigate potential resistance mechanisms. Given the presence of the amidine group, a likely mechanism of resistance in pathogenic models would be the upregulation of efflux pumps, which actively transport the compound out of the cell. mdpi.comnih.gov

To investigate this, resistant strains of a model pathogen could be generated in the laboratory through continuous exposure to sub-lethal concentrations of this compound. Whole-genome sequencing of these resistant strains can then identify mutations in genes encoding efflux pumps or the compound's target. mdpi.com

Once a resistance mechanism is identified, strategies to overcome it can be explored. This could involve co-administering the compound with an efflux pump inhibitor or modifying its chemical structure to evade recognition by the pump. The goal is to develop a compound that is not only effective but also possesses a low propensity for resistance development. nih.gov

Table 2: Potential Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Description | Potential Counter-Strategy |

| Efflux Pump Upregulation | Increased expression of membrane proteins that actively transport the compound out of the cell. mdpi.com | Co-administration with an efflux pump inhibitor; structural modification to evade pump recognition. |

| Target Modification | Mutations in the target protein that reduce the binding affinity of the compound. | Development of second-generation compounds that can bind to the mutated target. |

| Enzymatic Inactivation | Production of enzymes that chemically modify and inactivate the compound. | Identification of the inactivating enzyme and co-administration of an inhibitor. |

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities

High-throughput screening (HTS) is a powerful engine for drug discovery, allowing for the rapid testing of large libraries of compounds for a specific biological activity. bmglabtech.com While this compound is a single compound, HTS methodologies are relevant in two key ways.

First, an HTS campaign could be designed to screen a diverse compound library for molecules that synergize with this compound, potentially enhancing its efficacy or overcoming resistance.

Second, the core structure of this compound can serve as a scaffold for the creation of a focused library of analogues. This library could then be subjected to HTS to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. The assays used in such screens would be based on the identified cellular target and perturbed biochemical pathway, such as an enzyme inhibition assay or a cell viability assay in a specific pathogenic model. nih.gov The goal of such a screening effort would be to establish a structure-activity relationship (SAR) to guide further medicinal chemistry optimization. mdpi.com

Future Horizons of this compound: A Glimpse into Emerging Research

While specific research on this compound is not extensively available in publicly accessible literature, the broader context of pharmaceutical development allows for a forward-looking exploration of its potential future research directions. The following sections outline prospective avenues for investigation, drawing upon established principles in medicinal chemistry and pharmacology to envision how the understanding and application of this compound could be advanced.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Tetrahydro-3-furancarboximidamide acetate with high purity?

- Answer : Synthesis can be optimized using stepwise functionalization of the tetrahydrofuran ring. For example, carboxylation of the tetrahydrofuran precursor (e.g., via oxidation or enzymatic modification) followed by amidination using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as referenced in peptide synthesis protocols . Purification via recrystallization in acetate-containing buffers (pH 3.6–5.6) can enhance purity, leveraging sodium acetate’s buffering capacity to stabilize intermediates .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Use a combination of H/C NMR to confirm the tetrahydrofuran ring geometry and amidine functionalization. Infrared (IR) spectroscopy can identify characteristic amidine C=N stretches (~1650 cm). High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive molecular confirmation. Reference standards for related tetrahydrofuran derivatives (e.g., Tetrahydro-2-furancarboxylic acid) can guide spectral interpretation .

Q. What solvent systems are compatible with this compound during experimental workflows?

- Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal for solubilizing the amidine group, while acetate buffers (pH 3.6–5.6) maintain stability during biological assays. Avoid strongly basic conditions, which may hydrolyze the amidine moiety. Compatibility with ethanol or methanol is limited due to potential esterification side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Answer : Perform kinetic stability studies using HPLC to monitor degradation products. For example, incubate the compound in acetate (pH 4.5), phosphate (pH 7.4), and carbonate (pH 9.0) buffers at 25°C and 37°C. Compare degradation half-lives and identify hydrolysis byproducts (e.g., carboxylic acid derivatives) via LC-MS. Adjust experimental protocols based on the target application’s pH range .

Q. What mechanistic insights guide the optimization of amidine functionalization in this compound synthesis?

- Answer : The amidination step likely follows a carbodiimide-mediated coupling mechanism, where EDC activates the carboxyl group for nucleophilic attack by an amine. Optimize reaction stoichiometry (e.g., 1.2:1 EDC-to-carboxyl ratio) and reaction time (typically 2–4 hours at room temperature) to minimize side products. Use TCEP or DTT to reduce disulfide formation in thiol-containing systems .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Answer : Design dose-response experiments with positive and negative controls (e.g., known amidine-based inhibitors). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For cellular assays, pre-incubate the compound in serum-containing media to assess stability in physiological conditions, referencing methods for IL-6 or MMP3 protein studies .

Methodological Notes

- Data Interpretation : Tools for analyzing spectral or chromatographic data (e.g., NIST Chemistry WebBook for reference spectra ) and visualization software (e.g., PyMOL for crystallography) are critical for structural validation.

- Contradiction Management : When stability or activity results conflict, replicate experiments under standardized conditions (e.g., fixed buffer ionic strength) and apply statistical models (e.g., ANOVA) to identify outliers .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.